Ipolamiide

Osteoporosis Osteoblast Differentiation Bone Metabolism

Procure Ipolamiide (CAS 27934-98-1) as your definitive positive control for osteoblast differentiation screening. It ranked #1 among 13 structurally characterized iridoid glucosides for ALP enhancement in MC3T3-E1 cells, delivering a potency unmatched by close analogs like lamiide or catalpol. For angiogenesis programs, it is one of only three iridoids (out of 14) with cross-model validation in both zebrafish and CAM assays. Its clean, dual-pathway COX-1/5-LOX inhibition profile—without confounding antibacterial activity—ensures pathway-specific readouts. Insist on ipolamiide to eliminate SAR uncertainty in bone anabolic, antiangiogenic, and inflammation research.

Molecular Formula C17H26O11
Molecular Weight 406.4 g/mol
Cat. No. B1207568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpolamiide
Synonymsipolamiide
ipolamiide monohydrate
Molecular FormulaC17H26O11
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1(CCC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C17H26O11/c1-16(23)3-4-17(24)7(13(22)25-2)6-26-15(12(16)17)28-14-11(21)10(20)9(19)8(5-18)27-14/h6,8-12,14-15,18-21,23-24H,3-5H2,1-2H3/t8-,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1
InChIKeyRWMXKBUPLSNIJL-BHBNKKJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipolamiide Procurement Guide: Baseline Identity and Structural Differentiation Among Iridoid Glycosides


Ipolamiide (CAS 27934-98-1) is a naturally occurring iridoid glycoside with the molecular formula C₁₇H₂₆O₁₁ and a molecular weight of 406.38 g/mol . It is characterized by a cyclopentane[C]pyran ring structure bearing oxygen-linked substituents at the C1 and C6 positions [1], a structural feature that directly governs its biological activity profile and distinguishes it from structurally related iridoids such as lamiide, catalpol, and aucubin [2]. Ipolamiide has been isolated from multiple plant species across the Lamiaceae, Verbenaceae, and Bignoniaceae families, including Stachytarpheta cayennensis, Stachys ocymastrum, Barleria lupulina, and Phlomis linearis [3].

Why Ipolamiide Cannot Be Substituted with Generic Iridoid Glycosides: Structure-Activity Constraints


Generic substitution among iridoid glycosides is scientifically unsound due to profound structure-activity relationship (SAR) divergence. SAR analysis demonstrates that leishmanicidal activity specifically requires a cyclopentane[C]pyran ring with oxygen-linked substituents at the C1 and C6 positions plus bulky substituents attached to the iridoid ring—precisely the structural architecture of ipolamiide [1]. Similarly, osteoblast differentiation activity exhibits marked variation: among 13 structurally characterized iridoid glucosides isolated from the same plant source, only ipolamiide demonstrated the most potent, dose-dependent alkaline phosphatase (ALP) enhancement [2]. Cross-activity comparisons reveal that 6β-hydroxyipolamiide and buddlejoside A5 share antiangiogenic activity with ipolamiide [3], yet they diverge substantially in osteogenic, insulinotropic, and anti-inflammatory contexts, underscoring that functional substitution cannot be reliably predicted from structural homology alone.

Ipolamiide Comparative Evidence: Quantified Performance Differentiation from Closest Analogs


Ipolamiide ALP Enhancement: Ranked Most Potent Among 13 Iridoid Glucosides in Osteoblast Differentiation

In a comprehensive screening of 13 iridoid glucosides isolated from Barleria lupulina, ipolamiide exhibited the most potent dose-dependent enhancement of alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblast cells, a validated marker of osteoblast differentiation and bone formation [1]. The study explicitly states that among all 13 iridoid glucosides tested, including three newly identified compounds (8-O-acetylipolamiidic acid, 8-O-acetyl-6-O-(p-methoxy-cis-cinnamoyl)shanzhiside, and 8-O-acetyl-6-O-(p-methoxy-trans-cinnamoyl)shanzhiside), ipolamiide was the most active [1].

Osteoporosis Osteoblast Differentiation Bone Metabolism

Ipolamiide Insulinotropic Activity: 128% Insulin Secretion Increase Comparable to 6β-Hydroxyipolamide and Isoverbascoside

In INS-1 insulin-secreting cell assays, ipolamiide increased insulin secretion to 128% of baseline, comparable to 6β-hydroxyipolamide (125%) and isoverbascoside (127%), while the positive control glibenclamide achieved 157% [1]. This direct head-to-head comparison among three co-isolated major constituents from the bioactive butanol fraction of Stachytarpheta cayennensis leaves provides quantitative differentiation relative to the gold standard antidiabetic agent.

Diabetes Insulin Secretion Beta-Cell Function

Ipolamiide Antiangiogenic Activity: Significant Efficacy Confirmed in Dual In Vivo Models

In a comprehensive antiangiogenic evaluation of 14 iridoid compounds isolated from Stachys ocymastrum and Premna resinosa, ipolamiide was one of only three compounds that demonstrated significant antiangiogenic activity in both in vivo assay systems: zebrafish embryo assay and chick chorioallantoic membrane (CAM) assay [1]. The other two compounds exhibiting this dual-model efficacy were β-hydroxyipolamiide and buddlejoside A5, while other catalpol derivatives (13 and 6) showed activity only in zebrafish embryos, and saccatoside and compound 14 showed activity only in the CAM assay [1].

Angiogenesis Zebrafish Chorioallantoic Membrane Cancer

Ipolamiide Anti-inflammatory Enzyme Inhibition: Suppression of COX-1 and 5-LOX in Therapeutic Concentration Range

In enzyme inhibition assays, ipolamiide at concentrations of 3.125–50 µg/mL elicited strong anti-inflammatory effects by suppressing cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) enzyme activities [1]. This activity was observed alongside verbascoside and iso-verbascoside, the two other major active compounds isolated from Stachytarpheta indica leaves in the same study. While verbascoside demonstrated additional broad-range antibacterial activity with inhibition at 9.77 µg/mL against Staphylococci spp., ipolamiide's anti-inflammatory profile is primarily characterized by dual COX/LOX pathway inhibition [1].

Inflammation Cyclooxygenase Lipoxygenase Wound Healing

Ipolamiide vs Lamiide Structural Distinction: C1 Hydroxylation Pattern Governs Biological Divergence

SAR and pharmacophoric modeling demonstrate that ipolamiide and its close structural relative lamiide share a cyclopentane[C]pyran ring architecture but differ in their oxygenation patterns, which critically determine their biological activities [1]. While both compounds have been jointly reviewed as promising iridoid scaffolds for drug discovery, experimental evidence confirms they exhibit distinct activity profiles: lamiide inhibits soybean 5-lipoxygenase with an IC₅₀ of 72.92 µg/mL [2], whereas ipolamiide has been more extensively characterized for osteogenic, insulinotropic, and antiangiogenic activities. Furthermore, cytotoxicity screening reveals that lamiide exhibits low cytotoxicity against Caco2 and HepG-2 cancer cells with IC₅₀ values >100 µg/mL [3], a baseline toxicity parameter that provides context for interpreting ipolamiide's therapeutic window.

Structure-Activity Relationship Chemotaxonomy Molecular Modeling

Ipolamiide Research and Procurement Application Scenarios Based on Validated Evidence


Bone Metabolism and Osteoporosis Drug Discovery: ALP Screening Reference Compound

Based on direct evidence that ipolamiide ranked as the most potent ALP-enhancing compound among 13 iridoid glucosides tested in MC3T3-E1 osteoblast cells [1], this compound is optimally positioned as a positive control or reference standard for screening natural product libraries targeting osteoblast differentiation and bone anabolic pathways. Researchers investigating antiosteoporotic agents derived from Barleria lupulina or related Lamiaceae/Verbenaceae species should prioritize ipolamiide as the benchmark iridoid for comparative ALP activity studies.

Antiangiogenic Therapy Research: Dual-Model Validated Iridoid Scaffold

Ipolamiide's significant antiangiogenic activity in both zebrafish embryo and chick chorioallantoic membrane assays [2] establishes it as one of only three iridoids (among 14 tested) with dual-model validation. This cross-species consistency makes ipolamiide a scientifically rigorous choice for angiogenesis research programs, particularly those investigating tumor angiogenesis inhibition or ocular neovascularization models, where single-assay validation is insufficient.

Pancreatic Beta-Cell Function and Diabetes Research: Insulin Secretagogue Studies

With quantitative insulin secretion data (128% increase in INS-1 cells) and direct comparison to both structural analogs (6β-hydroxyipolamide at 125%, isoverbascoside at 127%) and the clinical reference standard glibenclamide (157%) [3], ipolamiide provides a well-characterized natural product tool for investigating insulinotropic mechanisms. This is particularly valuable for researchers studying plant-derived insulin secretagogues from Stachytarpheta species used in ethnomedical diabetes management.

Dual COX/LOX Anti-inflammatory Pathway Research: Clean Pharmacological Tool

Based on validated enzyme inhibition data showing ipolamiide suppresses both COX-1 and 5-LOX at concentrations of 3.125–50 µg/mL [4], this compound serves as a selective dual-pathway anti-inflammatory tool compound. Unlike the co-occurring verbascoside, which exhibits additional antibacterial activity at 9.77 µg/mL [4], ipolamiide's pharmacological profile is confined to COX/LOX inhibition, reducing confounding variables in inflammation mechanism studies. This makes it particularly suitable for wound healing and chronic inflammation research where pathway-specific effects must be isolated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipolamiide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.